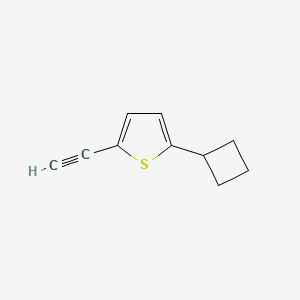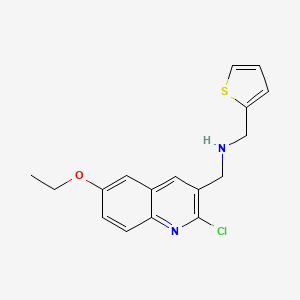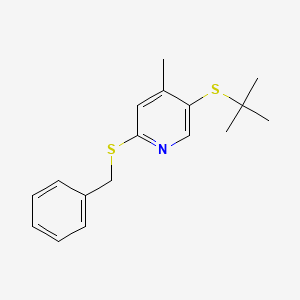
2,2-Dimethyl-N-neopentylthietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-N-neopentylthietan-3-amine is a chemical compound with the molecular formula C₁₀H₂₁NS and a molecular weight of 187.35 g/mol . This compound is characterized by its unique structure, which includes a thietane ring—a four-membered ring containing a sulfur atom. The presence of the neopentyl group and the dimethyl substitution on the thietane ring makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
The synthesis of 2,2-Dimethyl-N-neopentylthietan-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of neopentylamine with a thietane precursor in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Analyse Chemischer Reaktionen
2,2-Dimethyl-N-neopentylthietan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the thietane ring and formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-N-neopentylthietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-N-neopentylthietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thietane ring and the neopentyl group play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by either inhibiting or activating target enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethyl-N-neopentylthietan-3-amine can be compared with other thietane derivatives and sulfur-containing heterocycles:
2,2-Dimethylthietane: Lacks the neopentyl group, making it less sterically hindered and potentially less selective in its interactions.
N-neopentylthietane: Similar in structure but without the dimethyl substitution, which may affect its chemical reactivity and biological activity.
Thietane-3-amine: A simpler analog that lacks both the neopentyl and dimethyl groups, resulting in different chemical and biological properties.
Eigenschaften
Molekularformel |
C10H21NS |
|---|---|
Molekulargewicht |
187.35 g/mol |
IUPAC-Name |
N-(2,2-dimethylpropyl)-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C10H21NS/c1-9(2,3)7-11-8-6-12-10(8,4)5/h8,11H,6-7H2,1-5H3 |
InChI-Schlüssel |
ZFDGEIAOIDFBFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CS1)NCC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B15228684.png)

![3-[(R)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15228695.png)
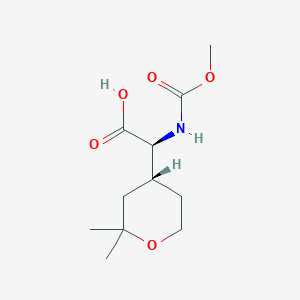
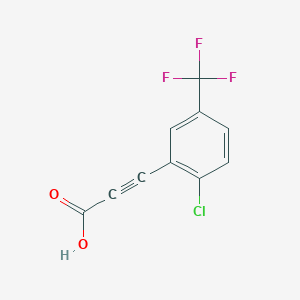
![3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B15228712.png)

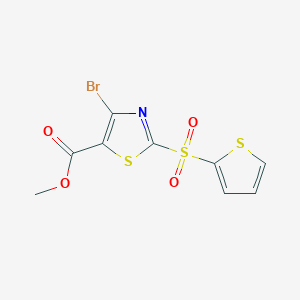

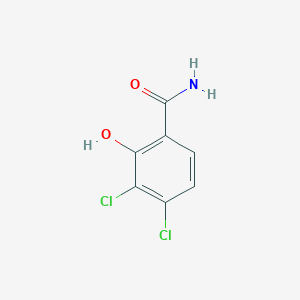
![2-Oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15228753.png)
